molecular formula C20H24N2O2 B186777 1,4-Bis(3-morpholino-1-propynyl)benzene CAS No. 7119-40-6

1,4-Bis(3-morpholino-1-propynyl)benzene

Cat. No.: B186777
CAS No.: 7119-40-6
M. Wt: 324.4 g/mol
InChI Key: DPLLXVHQUWBLEY-UHFFFAOYSA-N
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Description

1,4-Bis(3-morpholino-1-propynyl)benzene is a symmetric aromatic compound featuring a central benzene ring substituted at the 1,4-positions with 3-morpholino-1-propynyl groups. Such compounds are typically explored for applications in materials science, including organic electronics, coordination polymers, or nonlinear optics, due to their tunable electronic and steric profiles .

Properties

CAS No.

7119-40-6

Molecular Formula

C20H24N2O2

Molecular Weight

324.4 g/mol

IUPAC Name

4-[3-[4-(3-morpholin-4-ylprop-1-ynyl)phenyl]prop-2-ynyl]morpholine

InChI

InChI=1S/C20H24N2O2/c1(9-21-11-15-23-16-12-21)3-19-5-7-20(8-6-19)4-2-10-22-13-17-24-18-14-22/h5-8H,9-18H2

InChI Key

DPLLXVHQUWBLEY-UHFFFAOYSA-N

SMILES

C1COCCN1CC#CC2=CC=C(C=C2)C#CCN3CCOCC3

Canonical SMILES

C1COCCN1CC#CC2=CC=C(C=C2)C#CCN3CCOCC3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 1,4-Bis(3-morpholino-1-propynyl)benzene with analogous benzene derivatives, focusing on substituent effects, synthesis, properties, and applications.

Compound Substituents Key Properties Applications References
1,4-Bis(4-methylstyryl)benzene 4-methylstyryl groups - Spherical nanocrystals (60 nm avg.)
- Blue/red spectral shifts in dispersion
- High crystallinity (XRD)
Photoelectric materials, organic lasers
1,4-Bis(trichloromethyl)benzene Trichloromethyl groups - High thermal stability (b.p. 312°C)
- Hazardous (corrosive, toxic)
- Insoluble in water
Chemical synthesis intermediate
1,4-Bis(imidazolium)benzene Imidazolium cations - Forms 2D MOFs via H-bonding/π-stacking
- Single-crystal structure resolved (P21/c space group)
Metal-organic frameworks, ion exchange
1,4-Bis(3-carboxy-3-oxo-propenyl)benzene Carboxy-oxo-propenyl groups - High hyperpolarizability (theoretical)
- Potential metal chelation
- MP2/6-31G** optimal for calculations
Nonlinear optics, chemosensors
Bis(morpholino-triazine) derivatives Morpholino-triazine units - Synthesized via LiOH-mediated hydrolysis
- Reactivity influenced by morpholino groups
Pharmaceuticals, agrochemicals

Key Observations :

Substituent Effects on Optical Properties: Styryl derivatives (e.g., 1,4-bis(4-methylstyryl)benzene) exhibit strong optical activity with spectral shifts in nanocrystalline form, suggesting that this compound may similarly display tunable emission/absorption for optoelectronics . In contrast, the trichloromethyl analog lacks optical utility due to its hazardous nature and instability under light .

Electronic and Structural Behavior: The imidazolium-based compound forms MOFs via supramolecular interactions, indicating that the morpholino-propynyl groups in the target compound could enable coordination chemistry with transition metals, though steric hindrance from morpholino may affect packing . Theoretical studies on the carboxy-oxo-propenyl derivative highlight the role of electron-withdrawing groups in enhancing nonlinear optical responses, suggesting that the electron-donating morpholino group in the target compound might instead favor charge-transfer applications .

Synthesis and Reactivity: Morpholino-containing compounds (e.g., bis(morpholino-triazine)) often undergo hydrolysis or nucleophilic substitution, implying that the propynyl-morpholino groups in the target compound may participate in click chemistry or cross-coupling reactions .

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